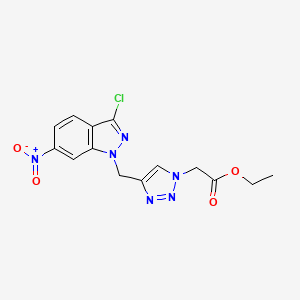
SARS-CoV-2-IN-20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-20 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-20 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the use of starting materials such as aromatic or heteroaromatic compounds, which are subjected to various reactions like Friedel-Crafts acylation or alkylation.
Functional Group Modifications: The core structure is then modified through reactions such as halogenation, nitration, or sulfonation to introduce functional groups that are essential for the compound’s activity.
Coupling Reactions: Key intermediates are coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) would be essential in the industrial setting.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-20 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens, alkyl halides, or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
SARS-CoV-2-IN-20 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate its interaction with viral proteins and its inhibitory effects on viral replication.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral enzymes.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
作用机制
SARS-CoV-2-IN-20 exerts its effects by targeting specific proteins within the SARS-CoV-2 virus. The primary molecular target is the main protease (Mpro), which is essential for viral replication. By binding to the active site of Mpro, this compound inhibits its enzymatic activity, thereby preventing the virus from processing its polyproteins into functional units necessary for replication. This inhibition disrupts the viral life cycle and reduces the viral load in the host.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: A protease inhibitor similar to SARS-CoV-2-IN-20, used in combination with ritonavir.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific targeting of the main protease (Mpro) of SARS-CoV-2, which is a critical enzyme for viral replication. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent. Additionally, its chemical structure allows for modifications that can improve its efficacy and pharmacokinetic properties.
属性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[2-(4-propoxyphenyl)quinolin-4-yl]oxyethanamine |
InChI |
InChI=1S/C24H30N2O2/c1-4-16-27-20-13-11-19(12-14-20)23-18-24(28-17-15-26(5-2)6-3)21-9-7-8-10-22(21)25-23/h7-14,18H,4-6,15-17H2,1-3H3 |
InChI 键 |
SHIKXKJXWQEZOU-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



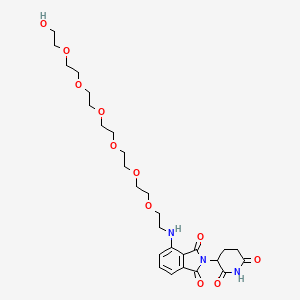
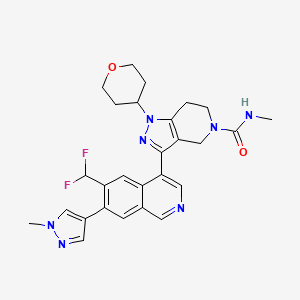
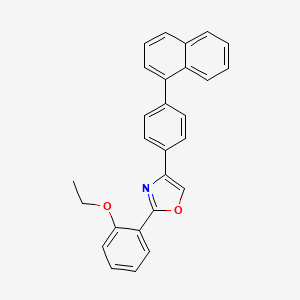
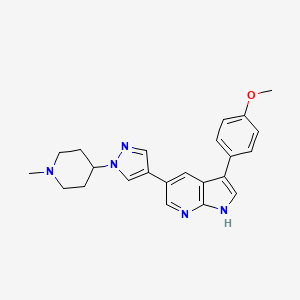
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
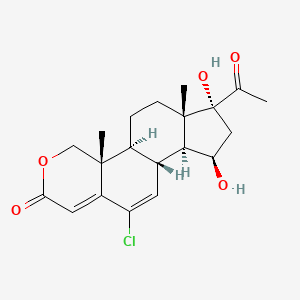
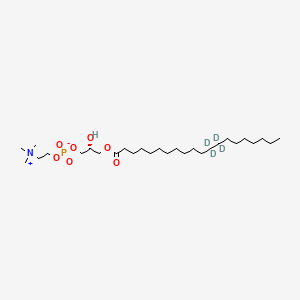
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)



